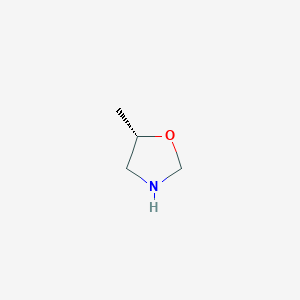

(5S)-5-Methyl-1,3-oxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

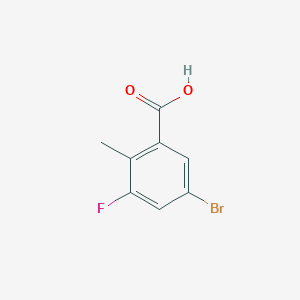

“(5S)-5-Methyl-1,3-oxazolidine” is an organic compound that belongs to the class of oxazolidines . Oxazolidines are a class of compounds containing a 1,3-oxazolidine ring in their structure .

Synthesis Analysis

The synthesis of oxazolidines has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines proceeds in the presence of a chiral magnesium phosphate catalyst via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines followed by intramolecular cyclization under mildly basic conditions .Molecular Structure Analysis

The molecular formula of “(5S)-5-Methyl-1,3-oxazolidine” is C4H9NO . The structure includes the oxazolidone ring with the S configuration of the substituent at C5 .Chemical Reactions Analysis

Oxazolidines are useful as Evans auxiliaries, which are used for chiral synthesis . The reaction of aliphatic aldehydes with nonstabilized azomethine ylides provides oxazolidines .Physical And Chemical Properties Analysis

The average mass of “(5S)-5-Methyl-1,3-oxazolidine” is 87.120 Da . The compound is characterized by a chemical structure including the oxazolidone ring with the S configuration of the substituent at C5 .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Oxazolidinones, a class of synthetic antimicrobial agents, demonstrate a unique mechanism of protein synthesis inhibition, exhibiting bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a clinically developed oxazolidinone, shows promising effectiveness against infections by gram-positive bacteria due to its favorable pharmacokinetic and toxicity profiles (Diekema & Jones, 2000).

Anticancer Applications

Oxazolidinones have been explored for their therapeutic potential in cancer treatment. DNA methyltransferase inhibitors, a category to which some oxazolidinones belong, have shown the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in both in vitro and in vivo models. Clinical trials of such inhibitors have demonstrated encouraging antileukemic activity, highlighting their potential as part of combination therapy for cancer treatment (Goffin & Eisenhauer, 2002).

Development of Novel Therapeutic Agents

Research on oxazolidinone derivatives has underscored their pharmacological significance, encompassing a wide spectrum of activities such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. These findings indicate the versatility of oxazolidinones as a scaffold for developing new therapeutic agents, with several derivatives undergoing preclinical and clinical evaluations to assess their therapeutic potential across different conditions (Kaur et al., 2018).

Antibacterial Activity Improvement

Efforts to develop new oxazolidinone-based antibacterial agents with enhanced biological profiles have been significant. The drive to improve upon the success of existing agents like linezolid has led to the exploration of oxazolidinone derivatives with potentially better efficacy and lower resistance rates. This ongoing research aims to address the urgent need for novel antibacterial agents capable of combating resistant bacterial strains, demonstrating the critical role of oxazolidinones in advancing antimicrobial therapy (Poce et al., 2008).

Mecanismo De Acción

Direcciones Futuras

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Propiedades

IUPAC Name |

(5S)-5-methyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVZPVWFLGXUAU-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S)-5-Methyl-1,3-oxazolidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)

![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)

![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)

![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)